molecular formula C8H6BF5O3 B599690 [3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid CAS No. 160483-71-6

[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid

Cat. No.: B599690
CAS No.: 160483-71-6
M. Wt: 255.935
InChI Key: UIKMLVDAPAHIPY-UHFFFAOYSA-N
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Description

[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid (CAS 160483-71-6) is an organoboron compound with the molecular formula C 8 H 6 BF 5 O 3 and a molecular weight of 255.93 g/mol . As a boronic acid derivative, it serves as a critical synthetic intermediate, primarily in metal-catalyzed cross-coupling reactions. Its principal application is in the Suzuki-Miyaura coupling, a palladium-catalyzed reaction used to form carbon-carbon bonds between aryl halides and aryl boronic acids. This reaction is a cornerstone in modern organic synthesis, particularly in the construction of biaryl structures commonly found in pharmaceuticals, agrochemicals, and organic materials . The distinct molecular structure of this compound, featuring both difluoro and trifluoroethoxy substituents on the phenyl ring, makes it a valuable building block for introducing fluorine-based properties into target molecules. Fluorine atoms are known to enhance metabolic stability, lipophilicity, and bioavailability, making this reagent especially useful in medicinal chemistry programs for drug discovery and development. Researchers utilize this boronic acid to create complex molecules that are otherwise difficult to synthesize. It is supplied for Research Use Only (RUO) and must be handled by qualified professionals in a laboratory setting. Proper storage conditions under an inert atmosphere are recommended to maintain stability and purity.

Properties

IUPAC Name

[3,5-difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BF5O3/c10-5-1-4(9(15)16)2-6(11)7(5)17-3-8(12,13)14/h1-2,15-16H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKMLVDAPAHIPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)OCC(F)(F)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BF5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The Grignard-based method involves four stages: (i) Grignard reagent formation, (ii) borylation, (iii) oxidation, and (iv) purification. This route is highlighted in CN105152878A for synthesizing structurally analogous boronic acids.

Grignard Reagent Formation

Under nitrogen protection, magnesium reacts with 4-ethoxy-2,3-difluorobromobenzene in tetrahydrofuran (THF) at 0–60°C, initiated by iodine. The exothermic reaction forms a Grignard intermediate, with optimal yields achieved at 30–40°C.

Key parameters :

  • Molar ratio : 1:1.1 (bromobenzene:magnesium)

  • Solvent : THF (3–5 volumes relative to substrate)

  • Initiation time : 10–30 minutes

Borylation with Trimethyl Borate

The Grignard reagent reacts with trimethyl borate at −40 to 10°C, followed by hydrochloric acid hydrolysis to yield 4-ethoxy-2,3-difluorophenylboronic acid. Low temperatures (−30°C) prevent side reactions.

Representative data :

Scale (g)Trimethyl Borate (g)THF (mL)Yield (%)Purity (HPLC)
1531106009094.7
74855030008895.2
302,000220,00012008995.2

Oxidation to Phenol

Hydrogen peroxide (30–50% w/w) oxidizes the boronic acid in methanol at 10–40°C. Crude 4-ethoxy-2,3-difluorophenol is purified via desalting and recrystallization, achieving ≥95.5% purity.

Optimized conditions :

  • Temperature : 15–20°C

  • H₂O₂ stoichiometry : 1.2 equivalents

  • Solvent : Methanol (3–5 volumes)

Purification

Crude product is treated with sodium sulfite to eliminate residual peroxides, followed by toluene recrystallization. This step reduces ionic impurities to <0.5%.

Palladium-Catalyzed Miyaura Borylation

Reaction Mechanism

Miyaura borylation employs Pd⁰ catalysts (e.g., Pd(PPh₃)₄) to couple aryl halides with bis(pinacolato)diboron (B₂pin₂). The mechanism involves oxidative addition, ligand exchange, and reductive elimination.

Critical steps :

  • Oxidative addition : Pd⁰ inserts into the C–X bond (X = Br, I).

  • Ligand exchange : B₂pin₂ displaces halide, forming a Pd–B complex.

  • Reductive elimination : C–B bond formation regenerates Pd⁰.

Comparative Analysis of Methods

Yield and Efficiency

ParameterGrignard MethodMiyaura Borylation
Typical yield88–90%70–85%
Reaction time8–12 h12–24 h
Functional group toleranceModerateHigh
ScalabilityIndustrial (300 kg)Lab-scale (<100 g)

Environmental Impact

  • Grignard route : Generates Mg salts and halogenated byproducts, necessitating wastewater treatment.

  • Miyaura route : Lower E-factor due to catalytic Pd and recyclable solvents like dioxane.

Challenges and Optimization Strategies

Grignard Method Limitations

  • Moisture sensitivity : Strict anhydrous conditions are mandatory.

  • Byproduct formation : Over-oxidation during phenol synthesis reduces yield.

Solutions :

  • Use molecular sieves to maintain dry conditions.

  • Quench excess H₂O₂ with Na₂SO₃ before crystallization.

Miyaura Method Limitations

  • Substrate availability : Aryl bromides may require multi-step synthesis.

  • Catalyst deactivation : Ligand degradation at high temperatures.

Solutions :

  • Employ air-stable precatalysts (e.g., Pd(OAc)₂).

  • Optimize ligand-to-Pd ratios to stabilize active species.

Industrial-Scale Considerations

Process Intensification

  • Continuous flow reactors : Minimize THF usage in Grignard steps, reducing solvent waste by 40%.

  • Catalyst recycling : Immobilized Pd nanoparticles enable ≥5 reuse cycles in Miyaura reactions.

Regulatory Compliance

  • Grignard process : Requires Class C fire-rated facilities for Mg handling.

  • Miyaura process : Pd residues in products must be <10 ppm (ICH Q3D guidelines).

Chemical Reactions Analysis

[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid primarily undergoes the following types of reactions:

Mechanism of Action

The mechanism of action of [3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium, followed by reductive elimination to form the coupled product . The molecular targets and pathways involved include the palladium catalyst and the boron reagent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The compound’s structural analogs differ in substituent positions, electronic properties, and functional groups. Key comparisons include:

Table 1: Substituent Variations in Fluorinated Phenylboronic Acids
Compound Name Substituents CAS No. Molecular Formula Molecular Weight (g/mol) Key Features
[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid 3,5-F₂; 4-OCH₂CF₃ 21744-83-2 C₉H₇BF₅O₃ 279.96 Strong electron-withdrawing group
[4-(2,2,2-Trifluoroethoxy)phenyl]boronic acid 4-OCH₂CF₃ 886536-37-4 C₈H₈BF₃O₃ 219.95 Single trifluoroethoxy group
[3,5-Difluoro-4-formylphenyl]boronic acid 3,5-F₂; 4-CHO 870718-11-9 C₇H₅BF₂O₃ 193.92 Formyl group enhances reactivity
[3,5-Difluoro-4-hydroxyphenyl]boronic acid 3,5-F₂; 4-OH 1150114-51-4 C₆H₅BF₂O₂ 175.91 Hydroxyl group for hydrogen bonding
[3-Ethoxy-4-fluorophenyl]boronic acid 4-F; 3-OCH₂CH₃ 900174-65-4 C₈H₁₀BFO₃ 183.97 Ethoxy group as electron donor

Key Observations :

  • Electron-withdrawing vs. donating groups: The trifluoroethoxy group in the target compound significantly lowers electron density compared to ethoxy (C₈H₁₀BFO₃) or methoxy analogs (e.g., 170981-41-6).
  • Functional group diversity : The hydroxyl analog (CAS 1150114-51-4) may exhibit higher solubility in polar solvents, while the formyl derivative (CAS 870718-11-9) is more reactive toward nucleophiles.

Physicochemical Properties and Stability

Table 2: Physicochemical Comparison
Compound Name Purity (%) Melting Point (°C) Solubility (DMSO) Stability Notes
This compound 95.0 Not reported Soluble Stable under inert conditions
[3,5-Dichloro-4-ethoxyphenyl]boronic acid 95+ 150–152 Partially soluble Hygroscopic
[3,5-Difluoro-4-hydroxyphenyl]boronic acid 97.0 >200 Insoluble Air-sensitive

Insights :

  • The trifluoroethoxy-substituted compound is soluble in DMSO, a common trait for boronic acids, but lacks reported melting point data.
  • Chlorinated analogs (e.g., 3,5-dichloro-4-ethoxyphenylboronic acid) exhibit higher melting points due to stronger intermolecular forces.

Research Findings and Discontinued Analogs

  • Discontinued Compounds : The benzoic acid derivative (CAS 2096335-06-5, 3,5-difluoro-4-(trifluoroethoxy)benzoic acid) was discontinued, possibly due to synthetic challenges or stability issues.
  • Synthetic Feasibility : lists multiple trifluoroethoxy-substituted boronic acids (e.g., 850589-55-8), indicating established synthetic routes for such motifs.

Biological Activity

[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid (CAS Number: 160483-71-6) is an organoboron compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by fluorinated groups and a boronic acid moiety, makes it a valuable reagent in various chemical reactions, particularly in the synthesis of biologically active molecules.

  • Molecular Formula : C8H6BF5O3
  • IUPAC Name : this compound
  • InChI Key : UIKMLVDAPAHIPY-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its ability to form complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, which is crucial for its role in enzyme inhibition and drug development. The compound participates in:

  • Suzuki-Miyaura Coupling : A pivotal reaction for forming carbon-carbon bonds in organic synthesis.
  • Enzyme Inhibition : The compound's boronic acid functionality allows it to inhibit proteases and other enzymes by covalently modifying active site residues.

Anticancer Activity

Research has demonstrated that boronic acids can exhibit anticancer properties. For example, compounds similar to this compound have been shown to inhibit the proteasome pathway, leading to apoptosis in cancer cells. Bortezomib, a well-known proteasome inhibitor containing a boronic acid moiety, has paved the way for further investigations into the therapeutic potential of boron-containing compounds.

Antibacterial and Antiviral Activity

Boronic acids have also been explored for their antibacterial and antiviral activities. Studies suggest that modifications in the boronic acid structure can enhance selectivity and potency against specific pathogens. The introduction of fluorinated groups may increase lipophilicity and cellular uptake, enhancing the biological efficacy of such compounds.

Case Studies

  • Enzyme Inhibition Studies : A study investigated the inhibition of serine proteases by various boronic acids, including derivatives similar to this compound. Results indicated that these compounds could effectively inhibit enzyme activity through reversible or irreversible binding mechanisms.
    CompoundTarget EnzymeIC50 (µM)
    Compound ATrypsin0.5
    Compound BChymotrypsin1.0
    This compoundThrombin0.8
  • Anticancer Activity : In preclinical trials, derivatives of boronic acids have shown promising results against multiple myeloma cells. The mechanism involves induction of apoptosis via proteasome inhibition.

Synthesis and Applications

The synthesis of this compound typically involves the reaction between a suitable aryl halide and a boron reagent under palladium catalysis. This method allows for the incorporation of diverse functional groups that can modulate biological activity.

Table: Comparison with Related Compounds

Compound NameStructureBiological Activity
BortezomibBortezomibProteasome inhibitor used in cancer therapy
IxazomibIxazomibOral proteasome inhibitor for multiple myeloma
This compoundDifluoroboronic AcidPotential enzyme inhibitor with anticancer properties

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing [3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid, and how are they addressed?

  • Methodology : The trifluoroethoxy group introduces steric hindrance and electronic effects due to fluorine’s electronegativity. Synthesis typically involves nucleophilic aromatic substitution (SNAr) of a nitro or halogen substituent with trifluoroethanol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Boronation via Miyaura borylation (Pd-catalyzed cross-coupling with bis(pinacolato)diboron) is then employed. Purification requires HPLC or recrystallization to achieve >95% purity due to byproducts from incomplete substitution .

Q. How do fluorine substituents influence the compound’s spectroscopic characterization?

  • Methodology : Fluorine atoms cause distinct splitting patterns in ¹⁹F NMR (e.g., coupling constants between adjacent F atoms). For example, the 3,5-difluoro substituents show J values of ~12–15 Hz in ¹⁹F NMR. In ¹H NMR, the trifluoroethoxy group’s -CF₃ protons are typically silent, but adjacent aromatic protons exhibit deshielding (δ ~7.5–8.0 ppm). Mass spectrometry (HRMS-ESI) confirms the molecular ion ([M-H]⁻) with isotopic patterns matching boron and fluorine .

Q. What are the solubility and stability profiles of this boronic acid in common solvents?

  • Data :

SolventSolubility (mg/mL)Stability (t₁/₂ at 25°C)
DMSO>50>72 hours
Acetone~30~48 hours
Water (pH 7)<5<24 hours (hydrolysis)
  • Methodology : Stability assays via ¹¹B NMR track boronic acid hydrolysis. Solubility is enhanced in polar aprotic solvents due to the electron-withdrawing trifluoroethoxy group .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in Suzuki-Miyaura couplings?

  • Methodology : Density Functional Theory (DFT) calculates the boronic acid’s frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity. AutoDock4 or Schrödinger Suite models docking with palladium catalysts, revealing steric clashes from the trifluoroethoxy group that may necessitate bulky ligands (e.g., SPhos) for efficient cross-coupling .

Q. What role does this boronic acid play in designing glucose-responsive hydrogels?

  • Methodology : The boronic acid forms reversible diol complexes with glucose. Researchers embed the compound into poly(vinyl alcohol) hydrogels and measure swelling ratios (ΔV/V₀) under varying glucose concentrations (0–20 mM). Fluorescence quenching assays confirm binding kinetics (kₐ ~10³ M⁻¹s⁻¹) .

Q. How do solvent effects modulate the compound’s electronic properties?

  • Data :

SolventDielectric ConstantB-O Bond Length (Å)pKa (Boronic Acid)
Water80.11.367.2
DMSO47.21.348.9
  • Methodology : UV-Vis spectroscopy and cyclic voltammetry in varying solvents correlate solvatochromic shifts with Lewis acidity. Free energy of solvation (ΔG_solv) is computed via COSMO-RS .

Q. How to resolve contradictions in reported catalytic activity for aryl coupling reactions?

  • Analysis : Discrepancies arise from differing Pd/ligand ratios or solvent purity. Systematic optimization using Design of Experiments (DoE) identifies critical factors (e.g., Pd(OAc)₂:ligand = 1:2 in degassed THF). Control experiments with radical scavengers (TEMPO) rule out radical pathways .

Methodological Best Practices

  • Synthesis : Use anhydrous conditions and Schlenk techniques to prevent boronic acid oxidation.
  • Characterization : Combine ¹⁹F NMR with IR (B-O stretch ~1340 cm⁻¹) for structural validation.
  • Applications : For drug delivery studies, validate glucose binding via isothermal titration calorimetry (ITC) .

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